Cas no 4720-83-6 (6-Oxabicyclo3.2.1oct-3-en-7-one)

6-Oxabicyclo3.2.1oct-3-en-7-one Chemical and Physical Properties
Names and Identifiers
-
- 6-Oxabicyclo[3.2.1]oct-3-en-7-one
- (+/-)-6-oxabicyclo[3.2.1]oct-3-en-7-one
- 1H-Phenalen-1-one,9-ethoxy
- 7-oxabicyclo<3.2.1>oct-2-en-6-one
- 6-Oxa-bicyclo[3.2.1]oct-3-en-7-one
- DTXSID00327461
- 4720-83-6
- CHEMBL2000093
- NCI60_020158
- SB37273
- AMY6678
- TVEXGJYMHHTVKP-UHFFFAOYSA-N
- DB-307198
- SCHEMBL971692
- NSC 657815
- 6-Oxabicyclo[3.2.1]oct-3-en-7-
- EN300-261767
- A1-00450
- NSC657815
- 1H-Phenalen-1-one,9-ethoxy-
- MFCD21091252
- AC-17628
- SY213044
- DS-6709
- 6-Oxabicyclo[3.2.1]-oct-3-en-7-one
- AKOS015962709
- N13104
- NSC-657815
- cyclohex-3-ene-1,5-carbolactone
- 6-Oxabicyclo3.2.1oct-3-en-7-one
-
- MDL: MFCD21091252
- Inchi: InChI=1S/C7H8O2/c8-7-5-2-1-3-6(4-5)9-7/h1,3,5-6H,2,4H2
- InChI Key: TVEXGJYMHHTVKP-UHFFFAOYSA-N
- SMILES: O=C1OC2C=CCC1C2
Computed Properties
- Exact Mass: 124.05200
- Monoisotopic Mass: 124.052429494g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Boiling Point: 263.1°C at 760 mmHg
- PSA: 26.30000
- LogP: 0.87800
6-Oxabicyclo3.2.1oct-3-en-7-one Security Information
- Hazard Statement: H315-H319-H335
- Storage Condition:Sealed in dry,2-8°C
6-Oxabicyclo3.2.1oct-3-en-7-one Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Oxabicyclo3.2.1oct-3-en-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM123048-1g |
6-oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 1g |
$158 | 2024-07-16 | |
eNovation Chemicals LLC | Y0996255-5g |
6-Oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 5g |
$1220 | 2024-08-02 | |
eNovation Chemicals LLC | Y1008810-100mg |
6-Oxa-bicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 100mg |
$170 | 2024-07-28 | |
Enamine | EN300-261767-1.0g |
6-oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 1.0g |
$258.0 | 2024-06-18 | |
Enamine | EN300-261767-0.05g |
6-oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 0.05g |
$60.0 | 2024-06-18 | |
Chemenu | CM123048-1g |
6-oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 1g |
$355 | 2021-08-05 | |
Alichem | A449039467-10g |
6-Oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 10g |
$1720.00 | 2023-09-01 | |
eNovation Chemicals LLC | Y1008810-1g |
6-Oxa-bicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95% | 1g |
$455 | 2024-07-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QF351-1g |
6-Oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95+% | 1g |
3478CNY | 2021-05-08 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | QF351-5g |
6-Oxabicyclo[3.2.1]oct-3-en-7-one |
4720-83-6 | 95+% | 5g |
10266CNY | 2021-05-08 |
6-Oxabicyclo3.2.1oct-3-en-7-one Related Literature
-
Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
Additional information on 6-Oxabicyclo3.2.1oct-3-en-7-one
Recent Advances in the Study of 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) and Its Applications in Chemical Biology and Medicine
The compound 6-Oxabicyclo[3.2.1]oct-3-en-7-one (CAS: 4720-83-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This bicyclic lactone serves as a versatile scaffold for the synthesis of various bioactive molecules, making it a focal point in drug discovery and development. Recent studies have explored its role in modulating biological pathways, particularly in inflammation and oncology, highlighting its promise as a lead compound for novel therapeutics.
One of the key breakthroughs in the study of 6-Oxabicyclo[3.2.1]oct-3-en-7-one is its application in the synthesis of small-molecule inhibitors targeting specific enzymes involved in inflammatory responses. Researchers have demonstrated that derivatives of this compound exhibit potent inhibitory activity against cyclooxygenase-2 (COX-2), a critical enzyme in the prostaglandin biosynthesis pathway. This finding suggests potential applications in the development of next-generation anti-inflammatory drugs with improved selectivity and reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, 6-Oxabicyclo[3.2.1]oct-3-en-7-one has shown promise in oncology research. A recent study published in the Journal of Medicinal Chemistry revealed that certain derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, particularly those resistant to conventional chemotherapy. Mechanistic studies indicate that these derivatives induce apoptosis via the mitochondrial pathway, offering a novel approach to overcoming drug resistance in cancer treatment. Further optimization of these derivatives is underway to enhance their pharmacokinetic properties and therapeutic efficacy.
The synthetic accessibility of 6-Oxabicyclo[3.2.1]oct-3-en-7-one has also been a subject of recent investigation. Advances in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of this compound, which is crucial for its application in chiral drug development. A 2023 study in Organic Letters detailed a novel palladium-catalyzed cyclization method that significantly improves the yield and stereoselectivity of the synthesis, paving the way for large-scale production and further pharmacological evaluation.
Looking ahead, the potential of 6-Oxabicyclo[3.2.1]oct-3-en-7-one extends beyond its current applications. Computational modeling and structure-activity relationship (SAR) studies are being employed to design new derivatives with enhanced bioactivity and reduced toxicity. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical candidates, addressing unmet medical needs in inflammation, cancer, and other diseases.
4720-83-6 (6-Oxabicyclo3.2.1oct-3-en-7-one) Related Products
- 35959-05-8(3-Hydroxy-11-ursen-28,13-olide)
- 5426-09-5(4,10-Dioxatricyclo5.2.1.02.6dec-8-ene-3,5-dione)
- 1806792-33-5(4-Amino-3-(chloromethyl)-6-(difluoromethyl)-2-nitropyridine)
- 2171844-72-5(2-(1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methyloxane-4-amido}cyclopropyl)acetic acid)
- 35627-29-3(3-nitrosotetrahydro-1,3-oxazine)
- 932886-81-2(6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid)
- 869947-78-4(2-Amino-4-(4-methylphenyl)thiophene-3-carboxamide)
- 893946-30-0(3-(3,4-dimethylphenyl)-6-2-(morpholin-4-yl)-2-oxoethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)
- 2137746-45-1(4-Methylpentane-1-sulfonyl fluoride)
- 32322-31-9(2-chloro-N-cyclohexyl-N-(propan-2-yl)acetamide)
